Cas no 101312-92-9 (Valnemulin)

Valnemulin is a semisynthetic pleuromutilin derivative with potent antibacterial activity, primarily targeting Gram-positive bacteria and mycoplasmas. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, demonstrating high efficacy against pathogens such as Brachyspira hyodysenteriae and Mycoplasma spp. Valnemulin is widely utilized in veterinary medicine, particularly for the treatment and prevention of swine dysentery and enzootic pneumonia. Its low minimum inhibitory concentration (MIC) values and strong tissue penetration contribute to its clinical effectiveness. The compound is typically administered via feed or water due to its stability and bioavailability. Resistance development remains limited, making it a reliable option for bacterial disease management in livestock.
Valnemulin structure
Valnemulin structure
Product Name:Valnemulin
CAS No:101312-92-9
MF:C31H52N2O5S
MW:564.819988250732
CID:172928
PubChem ID:9850878
Update Time:2025-06-07

Valnemulin Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-[[2-[[(2R)-2-amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl]thio]-,(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-ylester
    • Acetic acid,2-[[2-[[(2R)-2-amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl]thio]-,(3aS,4R,5...
    • Acetic acid,2-[[2-[[(2R)-2-amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl]thio]-,(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenylde
    • Acetic acid,2-[[2-[[(2R)-2-amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl]thio]-,(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacyc
    • Valnemulin
    • VALNEMULIN,EP
    • 2-[[2-[[(2R)-2-Amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl]thio]acetic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10- tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester
    • 101312-92-9
    • 2AHC415BQG
    • (hydroxy-tetramethyl-oxo-vinyl-[?]yl) 2-[2-[[(2R)-2-amino-3-methyl-butanoyl]amino]-1,1-dimethyl-ethyl]sulfanylacetate
    • Acetic acid,[[2-[[(2R)-2-amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl]thio]-,(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-ylester
    • [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate
    • valnemulinum
    • 2-[[2-[[(2R)-2-amino-3-methyl-1-oxobutyl]-amino]-1,1-dimethyl-ethyl]-thio]-acetic acid, (3aS,4R,5S,-6S,8R,9R,-9aR,10R)-6-ethenyl-decahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester
    • VALNEMULIN (MART.)
    • ((2-((R)-2-Amino-3-methylbutyramido)-1,1-dimethylethyl)thio)acetic acid, 8-ester with (3aS,4R,5S,6S,8R,9R,9aR,10R)-octahydro-5,8-dihydroxy-4,6,9,10-tetramethyl-6-vinyl-3a,9-propano-3aH-cyclopentacycloocten-1(4H)-one
    • VALNEMULIN [MART.]
    • DTXSID2046751
    • VALNEMULIN [EMA EPAR VETERINARY]
    • valnemulina
    • AB01566922_01
    • Valnemulin [INN:BAN]
    • valnemuline
    • VALNEMULIN (EMA EPAR VETERINARY)
    • UNII-2AHC415BQG
    • CHEMBL1688852
    • Q7912519
    • VALNEMULIN [MI]
    • SCHEMBL216709
    • Tox21_112596
    • NCGC00167968-01
    • CAS-101312-92-9
    • NS00008376
    • DTXCID0026751
    • Inchi: 1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20+,22-,24-,25+,26+,29-,30+,31+/m1/s1
    • InChI Key: LLYYNOVSVPBRGV-MVNKZKPCSA-N
    • SMILES: S(C(C)(C)CNC([C@@H](C(C)C)N)=O)CC(=O)O[C@@H]1C[C@](C=C)(C)[C@H]([C@H](C)[C@]23CCC([C@H]2[C@@]1(C)[C@H](C)CC3)=O)O

Computed Properties

  • Exact Mass: 566.37500
  • Monoisotopic Mass: 564.35969394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 10
  • Complexity: 969
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 144Ų

Experimental Properties

  • Melting Point: 140-143°C
  • PSA: 144.02000
  • LogP: 5.81940

Valnemulin Pricemore >>

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Valnemulin Related Literature

Additional information on Valnemulin

Introduction to Valnemulin (CAS No. 101312-92-9)

Valnemulin, chemically known by its CAS number 101312-92-9, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in the treatment of various medical conditions. The chemical structure of Valnemulin is meticulously designed to interact with biological targets, making it a promising candidate for further research and development.

The compound belongs to a class of molecules that exhibit potent antiviral and antibacterial activities. These properties have been the focus of numerous studies aimed at understanding its mechanism of action and exploring its therapeutic potential. Recent advancements in molecular biology and pharmacology have provided new insights into how Valnemulin interacts with cellular components, leading to a deeper understanding of its biological effects.

In recent years, the demand for novel therapeutic agents has increased significantly, particularly in the context of emerging infectious diseases. Valnemulin has been studied for its efficacy against a range of pathogens, including viruses and bacteria that have developed resistance to conventional antibiotics. This has made it a subject of interest for researchers looking to develop new strategies to combat resistant strains.

The synthesis of Valnemulin involves complex chemical processes that require precise control over reaction conditions and reagent selection. The molecular formula and structural characteristics of this compound contribute to its unique pharmacokinetic profile, which is essential for determining its effectiveness as a drug candidate. Researchers have been working on optimizing synthetic routes to improve yield and purity, ensuring that the final product meets the stringent standards required for pharmaceutical use.

One of the most compelling aspects of Valnemulin is its potential application in the treatment of chronic infections. Studies have shown that it can disrupt viral replication cycles and inhibit bacterial growth mechanisms, making it effective against persistent infections that are often difficult to treat with existing medications. This has opened up new avenues for research into chronic disease management.

The pharmacological properties of Valnemulin have also led to investigations into its potential use as a prophylactic agent. By preventing the establishment of infections, it could play a crucial role in reducing the incidence of diseases caused by pathogenic microorganisms. This prophylactic potential is particularly relevant in high-risk environments where exposure to infectious agents is common.

Efficacy studies have been conducted in various animal models, providing valuable data on the safety and effectiveness of Valnemulin. These studies have demonstrated its ability to produce therapeutic effects without significant side effects, which is a critical factor in drug development. The results from these preclinical trials have laid the groundwork for future clinical trials in human populations.

The regulatory landscape for Valnemulin is another area that has seen significant activity. Regulatory agencies have been closely monitoring the progress of research and development efforts, ensuring that all safety and efficacy requirements are met before approval for human use. This regulatory oversight is essential for ensuring that patients receive safe and effective treatments.

Future directions in Valnemulin research include exploring its potential applications in combination therapies. By pairing Valnemulin with other drugs, researchers aim to enhance its therapeutic effects and broaden its range of applications. Additionally, studies are being conducted to understand how genetic factors influence individual responses to Valnemulin, which could lead to more personalized treatment approaches.

The role of Valnemulin in combating antibiotic resistance is particularly noteworthy. As bacterial strains continue to evolve and develop resistance to existing antibiotics, there is a growing need for new compounds that can overcome these challenges. Valnemulin's unique mechanism of action makes it a promising candidate for addressing this critical issue.

In conclusion, Valnemulin (CAS No. 101312-92-9) represents a significant advancement in pharmaceutical chemistry. Its potent antiviral and antibacterial properties, coupled with its favorable pharmacokinetic profile, make it a valuable asset in the fight against infectious diseases. Ongoing research continues to uncover new applications and refine our understanding of this compound's potential, paving the way for innovative treatments in the future.

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